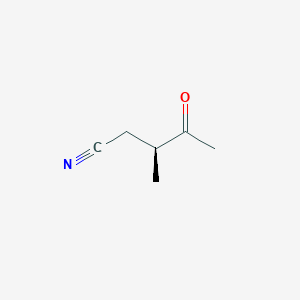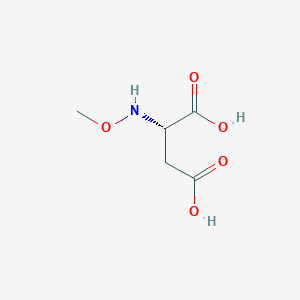
2-(Allylthio)nicotinic acid
概要
説明
2-(Allylthio)nicotinic acid is an organosulfur compound with the molecular formula C9H9NO2S It is a derivative of nicotinic acid, where an allylthio group is attached to the second position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
2-(Allylthio)nicotinic acid can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with allylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the precipitation-polymerization technique, where the compound is synthesized using functional monomers like 4-vinylpridine, this compound, and 2-acetamidoacrylic acid . This method allows for the production of the compound in larger quantities while maintaining high purity.
化学反応の分析
Types of Reactions
2-(Allylthio)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The allylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or nickel, along with suitable ligands.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted nicotinic acid derivatives.
科学的研究の応用
2-(Allylthio)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-(Allylthio)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
- 2-(Allylmercapto)nicotinic acid
- 2-(Allylthio)pyridine-3-carboxylic acid
- 3-Pyridinecarboxylic acid, 2-(2-propen-1-ylthio)-
Uniqueness
2-(Allylthio)nicotinic acid is unique due to its specific structural features, such as the presence of the allylthio group at the second position of the pyridine ring. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-prop-2-enylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h2-5H,1,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBMXXMQUGZNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365246 | |
| Record name | 2-(allylthio)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-25-8 | |
| Record name | 2-(allylthio)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Allylthio)nicotinic acid interact with Pb(II) ions?
A: this compound acts as a functional monomer in the synthesis of Pb(II)-IIPs. It interacts with Pb(II) ions through chelation, forming a stable complex. XPS and EDS analyses confirmed a chelation ratio of 1:2 for Pb(II) to this compound, indicating that one Pb(II) ion binds to two molecules of this compound. [] This strong interaction is the basis for the selective removal of Pb(II) ions from wastewater.
Q2: What is the significance of the adsorption capacity of Pb(II)-IIP synthesized with this compound?
A: The Pb(II)-IIP synthesized with this compound demonstrated a significantly higher adsorption capacity for Pb(II) ions compared to non-imprinted polymers (NIPs). [] This enhanced capacity, reaching 29.67 mg/g, highlights the effectiveness of the imprinting process and the specific binding affinity of this compound for Pb(II) ions. This property makes Pb(II)-IIP a promising material for the selective removal of Pb(II) from contaminated water sources.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















